Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Catalog No.
S914007
CAS No.
92874-73-2
M.F
C16H14ClNO5S
M. Wt
367.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

CAS Number

92874-73-2

Product Name

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

IUPAC Name

ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Molecular Formula

C16H14ClNO5S

Molecular Weight

367.81

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22)

SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Synonyms

2-[3-(Aminosulfonyl)-4-chlorobenzoyl]-benzoic Acid Ethyl Ester; o-(4-Chloro-3-sulfamoylbenzoyl)-benzoic Acid Ethyl Ester

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a chemical compound characterized by its distinctive structure, which includes a benzoyl moiety attached to an ethyl ester and a sulfonamide group. The molecular formula for this compound is C16H14ClNO5SC_{16}H_{14}ClNO_5S, and it has a molecular weight of approximately 365.80 g/mol. This compound is recognized for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive molecules.

Typical for compounds containing benzoyl and sulfonamide functionalities. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Reduction: The sulfonamide group may be reduced under specific conditions, potentially altering the biological activity of the compound.

These reactions highlight the versatility of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in synthetic organic chemistry.

The biological activity of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is primarily linked to its structural components. Compounds with similar sulfonamide groups are often known for their antibacterial properties. Although specific studies on this compound may be limited, related compounds have shown activity against various bacterial strains and potential use as anti-inflammatory agents. The presence of the chloro substituent may also enhance the compound's bioactivity by increasing lipophilicity, which can improve membrane permeability.

The synthesis of ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate can be achieved through several methods:

  • Acylation Reaction:
    • Starting from 4-chloro-3-sulfamoylbenzoic acid, an acylation reaction with ethyl alcohol in the presence of a catalyst (such as sulfuric acid) can yield the desired ester.
  • Esterification:
    • Direct esterification of the corresponding carboxylic acid with ethyl alcohol under reflux conditions can also produce ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate.
  • Using Chlorides:
    • The reaction of 4-chloro-3-sulfamoylbenzoyl chloride with ethyl benzoate in a suitable solvent can lead to the formation of this compound.

These methods allow for efficient synthesis while providing opportunities for further functionalization.

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate finds applications primarily in pharmaceutical research and development. Its potential uses include:

  • Intermediate in Drug Synthesis: It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting bacterial infections or inflammatory conditions.
  • Research Reagent: Utilized in laboratories for studying sulfonamide-related compounds and their derivatives.
  • Potential Agrochemical

Interaction studies involving ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically focus on its reactivity with biological molecules or other chemical entities. Investigations may include:

  • Binding Affinity Studies: Assessing how well the compound interacts with specific enzymes or receptors related to its biological activity.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems, which can influence its efficacy and safety profile.

These studies are vital for understanding the pharmacokinetics and pharmacodynamics associated with this compound.

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate shares structural similarities with several related compounds, which can provide insights into its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-Chloro-3-sulfamoylbenzoic AcidC7H6ClNO3SC_{7}H_{6}ClNO_3SContains a sulfonamide groupLacks ethyl ester functionality
ChlorthalidoneC14H10ClNO5SC_{14}H_{10}ClNO_5SA diuretic agent with similar sulfonamide structurePrimarily used as a medication
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_3SKnown antibiotic with a sulfonamide groupDifferent substituents lead to distinct biological properties

The unique combination of an ethyl ester and a chloro-substituted sulfonamide distinguishes ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate from these compounds, potentially endowing it with unique pharmacological properties.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.7

Dates

Modify: 2024-04-14

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